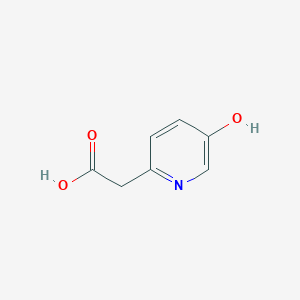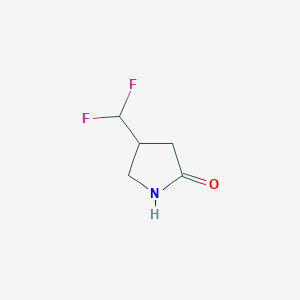
(2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine
Descripción general
Descripción
(2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine: is an organic compound with the molecular formula C11H16N2O2S. This compound features a benzylamine core substituted with an isopropylsulfanyl group and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine typically involves the following steps:
Thioether Formation: The isopropylsulfanyl group is introduced via a nucleophilic substitution reaction, where an isopropylthiol reacts with a suitable leaving group on the benzylamine core.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzylamine core allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The amine group allows for conjugation with biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological targets. The sulfanyl group can modulate the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
(2-Isopropylsulfanyl-5-nitrobenzoic acid): Similar structure but with a carboxylic acid group instead of a methylamine group.
(2-Isopropylsulfanyl-5-nitrobenzyl)-ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
Uniqueness:
Functional Groups: The combination of nitro, sulfanyl, and methylamine groups provides unique reactivity and binding properties.
Versatility: The compound’s structure allows for diverse chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
N-methyl-1-(5-nitro-2-propan-2-ylsulfanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(2)16-11-5-4-10(13(14)15)6-9(11)7-12-3/h4-6,8,12H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMYETXVVAKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)
![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)



![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)


![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)



